molecular formula C11H5Cl2F3N2 B13727600 6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine

6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13727600
M. Wt: 293.07 g/mol
InChI Key: SFMPMQFZPFPOFR-UHFFFAOYSA-N
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Description

6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with dichlorophenyl and trifluoromethyl groups

Preparation Methods

The synthesis of 6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine typically involves the reaction of 3,5-dichlorobenzonitrile with trifluoromethylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, DMF). Reaction conditions vary depending on the desired transformation but often involve heating and stirring.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:

    6-Chloro-3-(3,5-dichlorophenyl)-2-(trifluoromethyl)pyridine: This compound shares structural similarities but differs in the position of the chlorine and trifluoromethyl groups.

    3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine: Similar in structure but lacks the 6-chloro substitution.

    Trifluoromethylpyrimidines: A broader class of compounds with varying substituents on the pyrimidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C11H5Cl2F3N2

Molecular Weight

293.07 g/mol

IUPAC Name

4-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C11H5Cl2F3N2/c12-7-1-6(2-8(13)3-7)9-4-10(11(14,15)16)18-5-17-9/h1-5H

InChI Key

SFMPMQFZPFPOFR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC=N2)C(F)(F)F

Origin of Product

United States

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